



Application Note: Structural Elucidation of Demethoxyencecalinol Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Demethoxyencecalinol	
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Introduction

Demethoxyencecalinol is a naturally occurring chromene derivative that has been isolated from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia farinosa.[1] The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its biological activity, mechanism of action, and potential for therapeutic applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds.[1][2][3] This application note details the use of one- and two-dimensional NMR techniques for the structural elucidation of **demethoxyencecalinol**.

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is paramount for structural confirmation.[1] Through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the precise connectivity and spatial arrangement of atoms within the molecule can be determined.[4][5][6]

Data Presentation



The following tables summarize the quantitative NMR data for **demethoxyencecalinol** acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Demethoxyencecalinol** (CDCl₃, 500 MHz)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-3	5.50	d	9.9	1H
H-4	6.27	d	9.9	1H
H-5	7.18	d	8.4	1H
H-7	7.10	dd	8.4, 2.1	1H
H-8	7.51	d	2.1	1H
2-CH₃ (a)	1.45	S	3H	_
2-CH₃ (b)	1.45	S	ЗН	_
6-COCH₃	2.52	S	3H	_

Data sourced

from Benchchem

Application Note.

[1]

Table 2: ¹³C NMR Spectroscopic Data for **Demethoxyencecalinol** (CDCl₃, 125 MHz)



Position	Chemical Shift (δ) ppm	
C-2	77.8	
C-3	129.9	
C-4	122.1	
C-4a	121.5	
C-5	127.4	
C-6	130.5	
C-7	128.8	
C-8	132.2	
C-8a	154.2	
2-CH₃ (a)	28.2	
2-CH ₃ (b)	28.2	
6-COCH₃	26.5	
6-COCH₃	197.8	
Data sourced from Benchchem Application Note.[1]		

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **demethoxyencecalinol** are provided below.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of purified **demethoxyencecalinol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.



- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Objective: To determine the number of different types of protons, their chemical environment, and their neighboring protons.
- Protocol:
 - Acquire a one-dimensional proton NMR spectrum on a 500 MHz spectrometer.
 - Typical parameters: spectral width of 12 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 16 scans.
 - Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals and determine the multiplicity and coupling constants of each resonance.[1]
- 3. ¹³C NMR Spectroscopy:
- Objective: To determine the number of different types of carbon atoms in the molecule.
- · Protocol:
 - Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.
 - Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.[1]
 - Process the data with an exponential window function (line broadening of 1.0 Hz).
 - Phase and baseline correct the spectrum.



- Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- 4. 2D COSY (Correlation Spectroscopy):
- Objective: To identify protons that are coupled to each other, typically through two or three bonds.[4][7]
- Protocol:
 - Acquire a 2D ¹H-¹H COSY spectrum.
 - Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2,
 256 increments in F1, and 8 scans per increment.[1]
 - Process the data using a sine-bell window function in both dimensions.
 - Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and H-4; H-5, H-7, and H-8).[1]
- 5. 2D HSQC (Heteronuclear Single Quantum Coherence):
- Objective: To identify one-bond proton-carbon correlations. [7][8]
- · Protocol:
 - Acquire a 2D ¹H-¹³C HSQC spectrum.
 - Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024 data points in F2, 256 increments in F1, and 16 scans per increment.[1]
 - Process the data using a sine-bell window function in both dimensions.
 - Correlate each proton signal to its directly attached carbon atom.
- 6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
- Objective: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.[7][8]

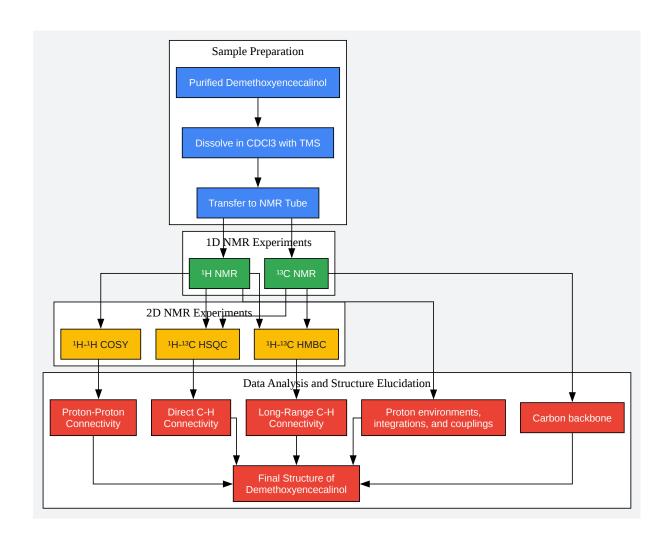


• Protocol:

- Acquire a 2D ¹H-¹³C HMBC spectrum.
- Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048
 data points in F2, 256 increments in F1, and 32 scans per increment.
- The experiment is optimized for a long-range coupling constant of 8 Hz.
- Process the data using a sine-bell window function in both dimensions.
- Use the cross-peaks to connect molecular fragments and establish the complete carbon skeleton.

Visualizations





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Caption: Workflow for the structural elucidation of **Demethoxyencecalinol**.



Caption: Key COSY and HMBC correlations for **Demethoxyencecalinol**.

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